2-Amino-5-bromo-4-chlorobenzoic acid
Overview
Description
2-Amino-5-bromo-4-chlorobenzoic acid is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzoic acid, featuring amino, bromo, and chloro substituents on the benzene ring
Mechanism of Action
Pharmacokinetics
The compound’s water solubility, estimated to be 7896 mg/L at 25 degrees Celsius , suggests that it could be absorbed in the body. The compound’s Log Kow, an estimate of its octanol-water partition coefficient, is 2.90 , indicating a balance between lipophilicity and hydrophilicity, which could influence its distribution in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-4-chlorobenzoic acid typically involves the bromination of 2-Amino-4-chlorobenzoic acid. One common method includes the use of N-bromosuccinimide (NBS) in acetonitrile at room temperature. The reaction proceeds as follows:
Starting Material: 2-Amino-4-chlorobenzoic acid
Reagent: N-bromosuccinimide (NBS)
Solvent: Acetonitrile
Conditions: Room temperature, 1 hour
The reaction mixture is then filtered, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Raw Materials: 2-Amino-4-chlorobenzoic acid, N-bromosuccinimide
Reaction Vessel: Large-scale reactors
Purification: Filtration and recrystallization
The industrial process ensures high yield and purity, making the compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-4-chlorobenzoic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by various substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate
Electrophilic Substitution: Sulfuric acid, nitric acid
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce various substituted benzoic acids .
Scientific Research Applications
2-Amino-5-bromo-4-chlorobenzoic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chlorobenzoic acid
- 2-Amino-5-bromobenzoic acid
- 2-Amino-5-chlorobenzoic acid
Uniqueness
2-Amino-5-bromo-4-chlorobenzoic acid is unique due to the presence of both bromo and chloro substituents, which confer distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where such substituents are advantageous .
Properties
IUPAC Name |
2-amino-5-bromo-4-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDNMLBIHIWVJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599080 | |
Record name | 2-Amino-5-bromo-4-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50419-88-0 | |
Record name | 2-Amino-5-bromo-4-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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